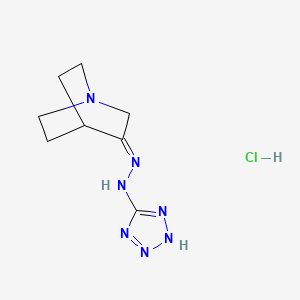
quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative of quinuclidin-3-one, which is a bicyclic heterocycle that has been widely used in the synthesis of various biologically active compounds. The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a crucial step in the development of new pharmaceuticals, as well as in the study of the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to interact with various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been shown to exhibit a range of biochemical and physiological effects in the body. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi, and it has also been shown to exhibit antiviral activity against various viruses. In addition, it has been shown to exhibit anti-inflammatory activity and to inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and has been shown to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for research on quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride. One area of research is the development of new pharmaceuticals based on this compound, which could be used to treat a range of diseases. Another area of research is the study of the mechanisms of action of this compound, which could lead to a better understanding of various biological processes. Additionally, further studies are needed to explore the potential applications of this compound in various fields, including agriculture and environmental science.
Méthodes De Synthèse
The synthesis of quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride is a multi-step process that involves the reaction of quinuclidin-3-one with hydrazine hydrate to form quinuclidin-3-one hydrazone. The hydrazone is then reacted with sodium azide to form the corresponding tetrazole derivative, which is then converted to the hydrochloride salt by reaction with hydrochloric acid. The synthesis of this compound has been optimized to achieve high yields and purity, and various methods have been developed to improve the efficiency of the process.
Applications De Recherche Scientifique
Quinuclidin-3-one 1H-tetrazol-5-ylhydrazone hydrochloride has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7.ClH/c1-3-15-4-2-6(1)7(5-15)9-10-8-11-13-14-12-8;/h6H,1-5H2,(H2,10,11,12,13,14);1H/b9-7-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVQENBLFFXSN-VILQZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NNC3=NNN=N3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1/C(=N\NC3=NNN=N3)/C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2H-tetrazol-5-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

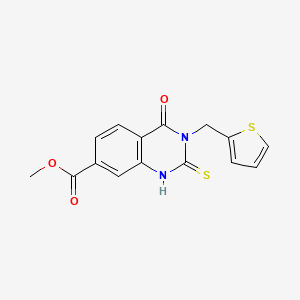


![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851779.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
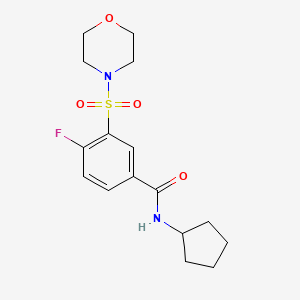
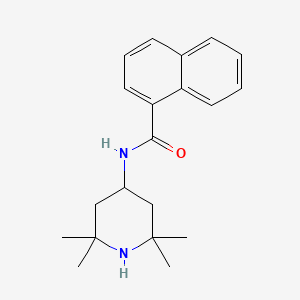

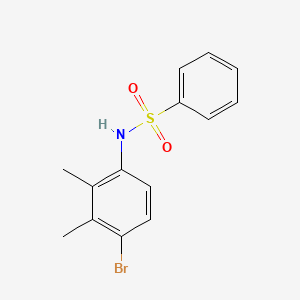

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5851830.png)
![3-(4-chlorophenyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5851831.png)
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)